Molecular Descriptor Comparison: 2-(Azetidin-1-yl)-6-chloropyridin-3-amine vs. 6-(Azetidin-1-yl)pyridin-3-amine
The target compound differs from the structurally similar 6-(azetidin-1-yl)pyridin-3-amine (CAS 1045335-18-9) by the presence of a chlorine atom at the 6-position of the pyridine ring versus an unsubstituted pyridine core in the comparator . This chloro substitution increases molecular weight, alters lipophilicity (clogP), and provides a synthetic handle for further derivatization via cross-coupling reactions .
| Evidence Dimension | Physicochemical properties and synthetic utility |
|---|---|
| Target Compound Data | Molecular formula: C8H10ClN3; Molecular weight: 183.64 g/mol; Contains 2-chloro-3-aminopyridine core |
| Comparator Or Baseline | 6-(Azetidin-1-yl)pyridin-3-amine (CAS 1045335-18-9): Molecular formula C8H11N3; Molecular weight 149.19 g/mol; Unsubstituted pyridine core [1] |
| Quantified Difference | ΔMW = +34.45 g/mol (chlorine substitution); Qualitative difference in clogP and electrophilic aromatic substitution reactivity [1] |
| Conditions | Calculated physicochemical parameters based on molecular structure [1] |
Why This Matters
The chloro substituent provides a functional handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions that are inaccessible with the non-halogenated analog, expanding downstream synthetic options for SAR exploration.
- [1] Kuujia. 6-(Azetidin-1-yl)pyridin-3-amine, CAS 1045335-18-9. View Source
